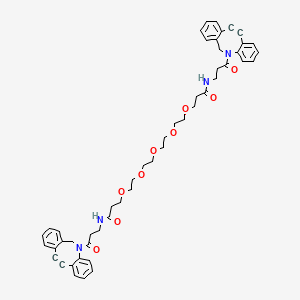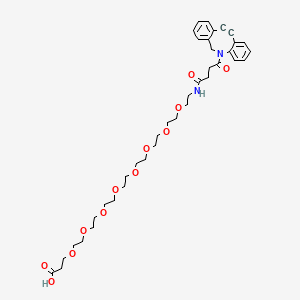
CN-SAH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CN-SAH is a potent and selective inhibitor of DOT1L activity. The polar 5-nitrile group of CN-SAH was shown by crystallography to bind in the hydrophobic pocket of DOT1L. In addition, that polar nitrile group can be used as a non-traditional replacement for heavy halogen atoms.
Scientific Research Applications
Energy and Exergy Analysis of Solar Air Heaters (SAH)
Solar air heaters (SAHs) integrated with carbon nanotubes (CNTs) and cupric oxide nanoparticles showcase significant enhancements in energy and exergy efficiency. A study by Abdelkader et al. (2020) indicates that SAHs coated with a mixture of CNTs and CuO in black paint exhibit higher energy efficiency by approximately 24.4% and increase the temperature difference between the outlet and inlet air by up to 22%. The integration of CNTs enhances the absorptive capacity of the coating, leading to improved solar heat harvesting capabilities of the SAHs (Abdelkader et al., 2020).
Applications in Biomedicine
Neuroprotective Properties of Apolipoprotein E Mimetic Peptide CN-105 in SAH
Apolipoprotein E (apoE) plays a crucial role in anti-inflammatory and neuroprotective responses post brain injury. A study by Liu et al. (2018) shows the efficacy of CN-105, an apoE mimetic peptide, in improving outcomes in a murine model of Subarachnoid Hemorrhage (SAH). The study finds that CN-105 significantly reduces inflammation, vasospasm, and neuronal injury, leading to improved long-term behavioral outcomes. This positions CN-105 as a promising therapeutic candidate for treating brain injuries associated with SAH (Liu et al., 2018).
Applications in Environmental Science
Photocatalysis for Organic Pollutant Degradation
Research by Zhou et al. (2019) on photocatalysis using modified carbon nitride (CN-SA) highlights its effectiveness in degrading organic pollutants like sulfamethazine and tetracycline in wastewater. The modified CN-SA showcases enhanced light absorption and charge separation, leading to a significant improvement in the degradation rate of these pollutants. This suggests that CN-SA can be an efficient photocatalyst for purifying water from organic contaminants (Zhou et al., 2019).
Applications in Analytical Chemistry
Carbon Nanotubes in Separation Science
Herrera-Herrera et al. (2012) review the applications of carbon nanotubes (CNTs) in Separation Science, highlighting their use in techniques like solid-phase extraction, microextraction, and chromatography. CNTs' unique properties, such as high mechanical strength and electrical conductivity, offer significant advantages in analytical chemistry, particularly in separation processes (Herrera-Herrera et al., 2012).
Applications in Data and Material Science
Cold Neutron Source (CNS) in Scientific Research
Jianhui (2000) discusses the importance of Cold Neutron Source (CNS) in reactor engineering and material scientific research. CNS plays a critical role in understanding the properties and behaviors of materials at a microscopic level, contributing to advancements in national defense science and technology (Jianhui, 2000).
properties
Product Name |
CN-SAH |
|---|---|
Molecular Formula |
C16H20N6O5S |
Molecular Weight |
408.43 |
IUPAC Name |
S-(((2S,3S,4R)-5-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-D-homocysteine |
InChI |
InChI=1S/C16H20N6O5S/c17-3-7-4-22(14-10(7)13(19)20-6-21-14)15-12(24)11(23)9(27-15)5-28-2-1-8(18)16(25)26/h4,6,8-9,11-12,15,23-24H,1-2,5,18H2,(H,25,26)(H2,19,20,21)/t8-,9-,11-,12-,15?/m1/s1 |
InChI Key |
XLTWYAYAFLGUEQ-RSMQBPDHSA-N |
SMILES |
N[C@@H](C(O)=O)CCSC[C@@H]1[C@H]([C@H](C(O1)N2C3=NC=NC(N)=C3C(C#N)=C2)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CN-SAH; CNSAH; CN SAH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




